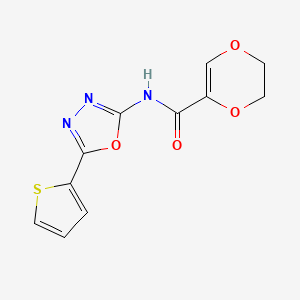

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-2-yl group and at position 2 with a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-deficient nature and applications in medicinal chemistry, particularly as bioisosteres for ester or amide groups . The 5,6-dihydro-1,4-dioxine (a partially saturated six-membered ring with two oxygen atoms) contributes ether-like solubility and metabolic stability.

Properties

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-9(7-6-16-3-4-17-7)12-11-14-13-10(18-11)8-2-1-5-19-8/h1-2,5-6H,3-4H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYNYEDWPIGQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves the formation of the dioxine ring, which can be achieved through a cyclization reaction involving a suitable diol and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:

Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that 1,3,4-thiadiazole derivatives showed significant cytotoxicity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines through mechanisms such as the inhibition of DNA synthesis and interference with key kinases involved in tumorigenesis .

Mechanism of Action

The mechanisms attributed to the anticancer effects include:

- Inhibition of RNA and DNA synthesis.

- Targeting specific enzymes like dihydrofolate reductase.

- Interaction with phosphodiesterase and histone deacetylases .

Antibacterial Properties

Broad-Spectrum Antibacterial Activity

Compounds containing the oxadiazole moiety have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The incorporation of thiophene rings enhances the bioactivity of these compounds by improving their interaction with bacterial targets.

Mechanisms of Antibacterial Action

The antibacterial mechanisms include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of protein synthesis.

- Interference with metabolic pathways essential for bacterial survival .

Synthesis and Development

Synthetic Routes

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step processes that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have enabled the efficient production of oxadiazole derivatives using Ugi-tetrazole reactions and other cyclization techniques .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Compound 1: N-[5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide

- Molecular Formula : C₂₀H₁₈N₄O₆S

- Molecular Weight : 442.446 g/mol

- Key Features: The oxadiazole is substituted with a dihydrodioxine (similar to the target compound) but linked to a benzamide bearing a sulfamoyl group. Functional Groups: Oxadiazole, carboxamide, sulfonamide, ether.

Compound 2: N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-5-Nitro-Thiophene-2-Carboxamide

- Molecular Formula : Estimated as C₁₅H₁₂N₄O₆S (calculated).

- Molecular Weight : ~384.34 g/mol (calculated).

- Key Features: The oxadiazole is substituted with a dihydrobenzodioxin (benzene-fused dioxane) and a 5-nitro-thiophene-2-carboxamide. Functional Groups: Oxadiazole, carboxamide, nitro, aromatic ether.

Physicochemical Properties

Notes:

- Compound 2’s nitro group may reduce solubility but enhance electrophilic reactivity.

- The target compound’s dihydrodioxine likely improves metabolic stability compared to aromatic systems in Compound 2.

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, emphasizing its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiophene ring, an oxadiazole moiety, and a dioxine ring. The molecular formula is with a molecular weight of approximately 278.29 g/mol. The specific arrangement of these functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Various studies have investigated the anticancer potential of compounds featuring oxadiazole and thiophene structures. For instance, compounds similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have shown promising results against multiple cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2, MCF7 | 1.18 | |

| Compound B | PC-3 | 0.67 | |

| Compound C | MDA-MB-435 | 6.82 |

Research has shown that derivatives containing oxadiazole rings exhibit significant cytotoxicity against various cancer types including breast, prostate, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases .

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structural frameworks have demonstrated anti-inflammatory activities. For example, studies have reported that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 2: Anti-inflammatory Activity of Oxadiazole Compounds

| Compound Name | Inflammatory Marker Targeted | Effect Observed | Reference |

|---|---|---|---|

| Compound D | IL-6 | Decreased levels | |

| Compound E | COX-2 | Inhibition |

These findings suggest that the incorporation of thiophene and oxadiazole moieties can enhance the anti-inflammatory potential of synthetic compounds.

The biological activity of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with receptors such as EGFR can lead to altered signaling pathways that promote cell death in cancerous cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that oxadiazole derivatives can induce ROS production leading to oxidative stress in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound exhibited an IC50 value significantly lower than standard chemotherapeutics against prostate cancer cell lines. This underscores the potential for developing targeted therapies based on structural modifications of the oxadiazole framework .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound Class | Key Structural Features | Reported Activity |

|---|---|---|

| Thiadiazoles | Sulfur-rich heterocycles | Antimicrobial, Anticancer |

| Oxathiines | Fused oxygen-sulfur rings | Antiviral |

| Thiophene derivatives | Conjugated π-system | Anti-inflammatory |

Advanced: What experimental designs are suitable for elucidating the mechanism of action?

Methodological Answer:

- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity to putative targets (e.g., DNA gyrase) .

- Gene Knockdown Studies : Apply siRNA or CRISPR-Cas9 to silence candidate genes in cell lines and assess changes in compound efficacy .

- Metabolomics : Profile metabolite changes via LC-MS in treated vs. untreated cells to identify disrupted pathways .

Advanced: How to address discrepancies between crystallographic and NMR data?

Methodological Answer:

- Dynamic Effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. Use molecular dynamics (MD) simulations to reconcile differences .

- Refinement Parameters : In SHELXL, adjust thermal displacement parameters (ADPs) to account for flexibility in the dihydrodioxine ring .

- Validation Tools : Cross-check with CheckCIF/PLATON to ensure crystallographic data integrity .

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Intermediate Stabilization : Protect reactive groups (e.g., amides) with Boc or Fmoc during thiophene-oxadiazole coupling .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance control and scalability .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (solvent ratio, catalyst loading) and identify interactions .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts via LC-MS .

- Light/Thermal Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to simulate storage conditions .

Advanced: How to integrate pharmacokinetic predictions early in research?

Methodological Answer:

- In Silico ADMET : Use SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .

- Permeability Assays : Perform Caco-2 monolayer experiments to estimate intestinal absorption .

- Metabolite Identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF-MS .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with substitutions on the thiophene (e.g., halogenation) or oxadiazole (e.g., methyl groups) .

- Bioisosteric Replacement : Replace dihydrodioxine with morpholine or piperazine to assess ring size impact .

- Statistical Analysis : Use PCA or cluster analysis to correlate structural descriptors (logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.